![molecular formula C25H26N2O4 B290723 4-ethoxy-N-{5-[(4-ethoxybenzoyl)amino]-2-methylphenyl}benzamide](/img/structure/B290723.png)
4-ethoxy-N-{5-[(4-ethoxybenzoyl)amino]-2-methylphenyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ethoxy-N-{5-[(4-ethoxybenzoyl)amino]-2-methylphenyl}benzamide, also known as EMB-001, is a novel chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. EMB-001 is a small molecule inhibitor of the protein-protein interaction between p53 and Mdm2, which is a promising target for cancer treatment.
作用機序
4-ethoxy-N-{5-[(4-ethoxybenzoyl)amino]-2-methylphenyl}benzamide acts as a small molecule inhibitor of the p53-Mdm2 interaction by binding to the hydrophobic pocket on Mdm2, which is critical for the interaction with p53. This binding prevents the interaction between p53 and Mdm2, leading to the stabilization and activation of p53. Activated p53 induces the expression of downstream target genes involved in cell cycle arrest and apoptosis, leading to the death of cancer cells.
Biochemical and Physiological Effects:
4-ethoxy-N-{5-[(4-ethoxybenzoyl)amino]-2-methylphenyl}benzamide has been shown to induce apoptosis in cancer cells through the activation of p53-mediated pathways. In addition, 4-ethoxy-N-{5-[(4-ethoxybenzoyl)amino]-2-methylphenyl}benzamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 4-ethoxy-N-{5-[(4-ethoxybenzoyl)amino]-2-methylphenyl}benzamide has also been shown to have low toxicity in normal cells, indicating its potential as a selective anticancer agent.
実験室実験の利点と制限
One advantage of 4-ethoxy-N-{5-[(4-ethoxybenzoyl)amino]-2-methylphenyl}benzamide is its selectivity for cancer cells, which reduces the risk of toxicity in normal cells. In addition, 4-ethoxy-N-{5-[(4-ethoxybenzoyl)amino]-2-methylphenyl}benzamide has been shown to have a potent inhibitory effect on the p53-Mdm2 interaction, making it a promising candidate for cancer treatment. However, one limitation of 4-ethoxy-N-{5-[(4-ethoxybenzoyl)amino]-2-methylphenyl}benzamide is its relatively low solubility in aqueous solutions, which may limit its use in certain experimental settings.
将来の方向性
There are several potential future directions for the development and application of 4-ethoxy-N-{5-[(4-ethoxybenzoyl)amino]-2-methylphenyl}benzamide. One direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the evaluation of 4-ethoxy-N-{5-[(4-ethoxybenzoyl)amino]-2-methylphenyl}benzamide in preclinical animal models to assess its efficacy and safety in vivo. Furthermore, the combination of 4-ethoxy-N-{5-[(4-ethoxybenzoyl)amino]-2-methylphenyl}benzamide with other anticancer agents may enhance its therapeutic efficacy and reduce the risk of drug resistance. Finally, the identification of biomarkers that predict the response to 4-ethoxy-N-{5-[(4-ethoxybenzoyl)amino]-2-methylphenyl}benzamide may facilitate the development of personalized cancer therapies.
合成法
The synthesis of 4-ethoxy-N-{5-[(4-ethoxybenzoyl)amino]-2-methylphenyl}benzamide involves several steps, including the preparation of intermediate compounds and the coupling of the final product. The process begins with the reaction of 4-ethoxy-2-methylbenzoic acid with thionyl chloride to produce 4-ethoxy-2-methylbenzoyl chloride. This intermediate is then reacted with 5-aminosalicylic acid to form 5-[(4-ethoxybenzoyl)amino]-2-methylbenzoic acid. The final step involves the coupling of this intermediate with 4-ethoxybenzoyl chloride to produce 4-ethoxy-N-{5-[(4-ethoxybenzoyl)amino]-2-methylphenyl}benzamide.
科学的研究の応用
4-ethoxy-N-{5-[(4-ethoxybenzoyl)amino]-2-methylphenyl}benzamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of cancer. The protein-protein interaction between p53 and Mdm2 is critical for the regulation of cell growth and apoptosis, and disruption of this interaction has been shown to induce apoptosis in cancer cells. 4-ethoxy-N-{5-[(4-ethoxybenzoyl)amino]-2-methylphenyl}benzamide has been shown to inhibit this interaction, leading to the activation of p53 and the induction of apoptosis in various cancer cell lines.
特性
分子式 |
C25H26N2O4 |
|---|---|
分子量 |
418.5 g/mol |
IUPAC名 |
4-ethoxy-N-[3-[(4-ethoxybenzoyl)amino]-4-methylphenyl]benzamide |
InChI |
InChI=1S/C25H26N2O4/c1-4-30-21-12-7-18(8-13-21)24(28)26-20-11-6-17(3)23(16-20)27-25(29)19-9-14-22(15-10-19)31-5-2/h6-16H,4-5H2,1-3H3,(H,26,28)(H,27,29) |
InChIキー |
SIPWUDGAAOITIC-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)C)NC(=O)C3=CC=C(C=C3)OCC |
正規SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)C)NC(=O)C3=CC=C(C=C3)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




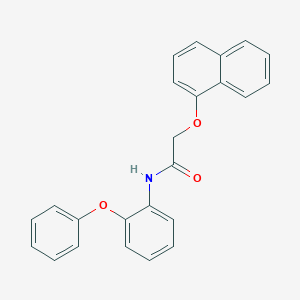
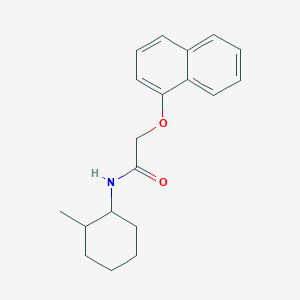
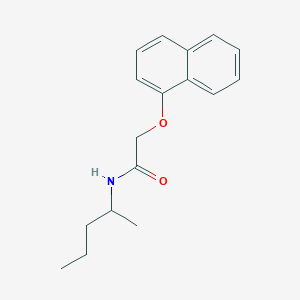
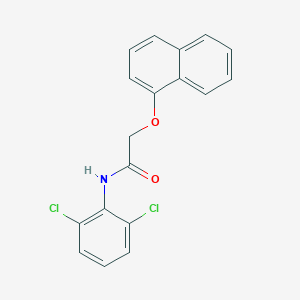
![4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2-ethoxybenzoate](/img/structure/B290650.png)
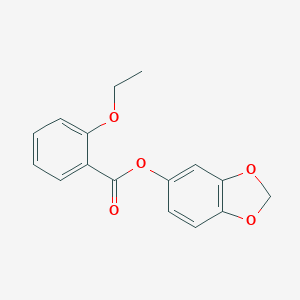

![2-ethoxy-N-{5-[(2-ethoxybenzoyl)amino]-2-methylphenyl}benzamide](/img/structure/B290655.png)
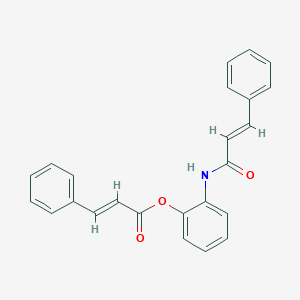
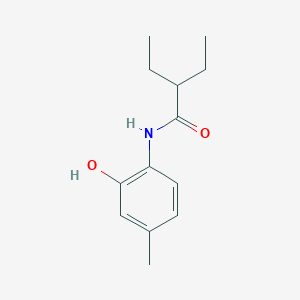
![N-(2,2-dimethoxyethyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B290659.png)
![4-[(4-Hydroxyphenyl)sulfanyl]phenyl [1,1'-biphenyl]-4-carboxylate](/img/structure/B290660.png)
![4-[([1,1'-Biphenyl]-4-ylcarbonyl)oxy]-2-methylphenyl [1,1'-biphenyl]-4-carboxylate](/img/structure/B290663.png)